molecular formula C13H12ClN3O B5591385 2-chloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide

2-chloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide

Cat. No. B5591385
M. Wt: 261.70 g/mol
InChI Key: COSHIYWLGLOILQ-UHFFFAOYSA-N
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Description

"2-chloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide" belongs to a class of compounds that have been explored for their potential in various chemical and biological applications. Its synthesis and structural analysis are key to understanding its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar pyrimidinyl benzamide compounds involves multiple steps, including condensation reactions, and the use of specific reagents to introduce the desired functional groups. For example, a related synthesis involves the preparation of N-hydroxyamide-containing heterocycles, which are reacted with benzyl chloroformate in the presence of pyridine to yield a benzyloxycarbonyl-protected pyrimidinone (Katoh, Kondoh, & Ohkanda, 1996).

Safety and Hazards

The compound 2-chloro-4,6-dimethylpyrimidine is harmful if swallowed . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection . If swallowed, it is advised to call a poison center or doctor/physician .

Future Directions

The future directions for this compound could involve further exploration of its potential bioactivity, as similar compounds have shown promise as kinase inhibitors . Additionally, the use of microwave conditions for its synthesis presents an opportunity for more efficient and eco-friendly production .

properties

IUPAC Name

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSHIYWLGLOILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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